4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
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Overview
Description
4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a triazole ring, a pyrrolidine ring, and a benzo[c][1,2,5]thiadiazole moiety, making it a versatile molecule for diverse applications.
Mechanism of Action
Target of action
1,2,3-triazoles and indole derivatives are known to interact with a wide range of biological targets. They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of action
The mode of action of these compounds often involves interactions with biomolecular targets through hydrogen bonding and bipolar interactions . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical pathways
These compounds can affect various biochemical pathways due to their broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of these compounds can vary widely depending on their specific targets and modes of action. For example, some indole derivatives have shown antiviral activity, while others have demonstrated anticancer effects .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, the presence of certain enzymes or other molecules in the cellular environment can affect how these compounds interact with their targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole typically involves multiple steps, starting with the preparation of the triazole and pyrrolidine intermediates. Common synthetic methodologies include:
Huisgen 1,3-dipolar cycloaddition: This method is used to form the triazole ring by reacting azides with alkynes under thermal or copper-catalyzed conditions.
Sulfonylation: The pyrrolidine intermediate is sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Coupling with benzo[c][1,2,5]thiadiazole: The final step involves coupling the sulfonylated pyrrolidine with benzo[c][1,2,5]thiadiazole under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, palladium on carbon for catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide .
- 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-3,3-dimethylbutanoyl)-4-hydroxy-N-(1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide .
Uniqueness
What sets 4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole apart is its combination of a triazole ring, a pyrrolidine ring, and a benzo[c][1,2,5]thiadiazole moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Biological Activity
The compound 4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Benzo[c][1,2,5]thiadiazole
- Functional Groups :
- Sulfonyl group attached to the benzo ring
- Triazole ring connected via a pyrrolidine moiety
- Cyclopropyl substituent on the triazole
Biological Activity Overview
This compound has shown a range of biological activities in various studies, primarily focusing on its potential as an antimicrobial , anticonvulsant , and anticancer agent.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:
- In vitro studies indicated that compounds with similar structural motifs displayed effective inhibition against various bacterial strains, with IC50 values ranging from 2.14 µM to 6.28 µM compared to standard drugs .
Compound | IC50 (µM) | Target |
---|---|---|
Compound A | 2.14 ± 0.003 | Urease |
Compound B | 0.63 ± 0.001 | Acetylcholinesterase |
Compound C | 6.28 ± 0.003 | Bacterial strains |
Anticonvulsant Activity
The anticonvulsant activity of thiazole and triazole derivatives has been well-documented. The SAR studies suggest that the presence of a pyrrolidine ring enhances anticonvulsant properties:
- Median Effective Dose (ED50) : Compounds structurally related to the target compound have shown ED50 values as low as 18.4 mg/kg in animal models .
Anticancer Activity
The anticancer potential of similar compounds has been explored through various assays:
- Cytotoxicity Tests : Compounds with thiazole and triazole functionalities demonstrated significant cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells, with IC50 values often lower than those of established chemotherapeutics like doxorubicin .
Cell Line | IC50 (µM) | Reference Drug |
---|---|---|
A-431 | <10 | Doxorubicin |
Jurkat | <10 | Doxorubicin |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit enzymes such as urease and acetylcholinesterase.
- Receptor Interaction : The triazole ring may interact with specific receptors in the central nervous system, contributing to its anticonvulsant effects.
- Cytotoxic Mechanisms : The compound's structure allows for interaction with cellular pathways involved in cancer cell proliferation.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to the target structure:
- Study on Antimicrobial Efficacy : A study evaluated various thiadiazole derivatives against multi-drug resistant bacterial strains, showing promising results in reducing bacterial load .
- Anticonvulsant Screening : A series of pyrrolidine derivatives were tested in animal models for their anticonvulsant activity, revealing that modifications at the cyclopropyl position significantly enhanced potency .
Properties
IUPAC Name |
4-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S2/c22-25(23,14-3-1-2-12-15(14)18-24-17-12)20-7-6-11(8-20)21-9-13(16-19-21)10-4-5-10/h1-3,9-11H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPXIXHRBSHLRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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